Ethyl 2-(4-cyanonaphthalen-1-yl)acetate
Overview
Description
Ethyl 2-(4-cyanonaphthalen-1-yl)acetate is a chemical compound with the molecular formula C15H13NO2. It is a derivative of naphthalene, featuring a cyano group at the 4-position and an ethyl acetate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-cyanonaphthalene as the starting material.
Reaction Steps: The naphthalene derivative undergoes acylation with ethyl chloroacetate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process to ensure quality control and consistency.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-cyanonaphthalene-1-carboxylic acid.
Reduction: 4-aminonaphthalene-1-ethyl acetate.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-cyanonaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(4-cyanonaphthalen-1-yl)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Naphthalene-1-carboxylic acid: Similar structure but lacks the ethyl acetate group.
4-cyanonaphthalene-1-ethyl acetate: Similar but with a different functional group arrangement.
Ethyl 2-(naphthalen-1-yl)acetate: Similar core structure but without the cyano group.
Properties
IUPAC Name |
ethyl 2-(4-cyanonaphthalen-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)9-11-7-8-12(10-16)14-6-4-3-5-13(11)14/h3-8H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMSCOXLKYXRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C2=CC=CC=C12)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298029 | |
Record name | Ethyl 4-cyano-1-naphthaleneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-61-7 | |
Record name | Ethyl 4-cyano-1-naphthaleneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34841-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-cyano-1-naphthaleneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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